Glyceryltrierucate
Description
Contextualization within Triacylglycerol Biochemistry and Metabolism
Triacylglycerols (TAGs) are the primary form of energy storage in both plants and animals, serving as a dense reservoir of metabolic fuel imrpress.comfrontiersin.orgfrontiersin.orgjaypeedigital.com. They are synthesized in the endoplasmic reticulum and stored in lipid droplets frontiersin.orgfrontiersin.org. The properties and metabolic fate of TAGs are heavily influenced by the specific fatty acids esterified to the glycerol (B35011) backbone. Fatty acids are broadly categorized by chain length: short-chain (<6 carbons), medium-chain (6-12 carbons), long-chain (14-20 carbons), and very long-chain (≥20 or ≥22 carbons) oup.comcuni.czwikipedia.org.
Glyceryltrierucate, with its three C22:1 erucic acid residues, represents a TAG rich in VLCFAs chemsrc.comchemicalbook.com. The metabolism of VLCFAs, including erucic acid, differs significantly from that of shorter-chain fatty acids. While long-chain fatty acids are primarily metabolized via β-oxidation in mitochondria, VLCFAs are predominantly catabolized in peroxisomes due to their length, which hinders their transport into mitochondria cuni.czwikipedia.orgadrenoleukodystrophy.infotaylorandfrancis.com. The enzymatic machinery for VLCFA synthesis involves fatty acid elongase (FAE) complexes, such as ELOVL proteins, which add two-carbon units to fatty acid chains in the endoplasmic reticulum springermedizin.deresearchgate.netadrenoleukodystrophy.info.
The slower metabolic rate of erucic acid compared to shorter fatty acids can lead to its accumulation in tissues, particularly in the heart and liver, when consumed in high quantities. This can result in myocardial lipidosis (fat deposition in heart muscle) and hepatic steatosis (fatty liver) mdpi.comoup.commdpi.comdfo-mpo.gc.caresearchgate.net. Research into this compound and other erucic acid-rich TAGs thus contributes to understanding how dietary fatty acid composition impacts lipid metabolism, energy storage, and potential tissue-specific effects. VLCFAs are also integral components of membrane lipids, such as sphingolipids and phospholipids (B1166683), and play roles in cell signaling and the formation of extracellular structures like waxes and suberin nih.govacademie-sciences.frresearchgate.net.
Historical Perspectives of Erucic Acid and Very Long Chain Fatty Acid Research
The history of erucic acid research is closely tied to the cultivation and use of rapeseed ( Brassica napus ) and mustard seeds, which are natural sources of this VLCFA atamankimya.comlittleseed.co.ukwikipedia.orgnih.gov.
Early Use and Concerns: Historically, rapeseed oil was utilized for industrial purposes, such as lubricating steam engines, due to its stability at high temperatures atamankimya.comduchessoil.co.uk. However, traditional rapeseed varieties contained substantial amounts of erucic acid, often exceeding 40% of the total fatty acid content atamankimya.comlittleseed.co.ukwikipedia.org. Early laboratory studies, primarily in animal models, indicated that high dietary intake of erucic acid could lead to adverse cardiac effects, including myocardial lipidosis, and hepatic steatosis mdpi.comoup.commdpi.comresearchgate.netwikipedia.org. These findings led to concerns about its safety for human consumption and prompted regulatory bodies in several countries to set limits on erucic acid levels in edible oils atamankimya.comoup.comwikipedia.org.
Development of Low-Erucic Acid Rapeseed (LEAR): In response to these concerns, significant advancements in plant breeding, particularly in Canada during the 1960s and 1970s, led to the development of low-erucic acid rapeseed (LEAR) cultivars atamankimya.comlittleseed.co.ukwikipedia.orgduchessoil.co.uknortherncanola.com. This innovation resulted in the creation of canola oil, a food-grade product with erucic acid content typically below 2%, which is widely recognized as safe for human consumption atamankimya.comwikipedia.orgduchessoil.co.uknortherncanola.com. The distinction between traditional high-erucic acid rapeseed oil and modern canola oil is crucial in understanding the historical context of erucic acid research.
VLCFA Research Evolution: Research into very long chain fatty acids (VLCFAs) in general has revealed their essential roles in various biological processes. They are critical components of cell membranes, particularly in the nervous system (e.g., myelin sheath maintenance), skin barrier function, and immune responses oup.comnih.govresearchgate.net. Genetic disorders such as Adrenoleukodystrophy (ALD), characterized by the accumulation of VLCFAs due to defects in their peroxisomal metabolism, have been a significant focus of VLCFA research, highlighting the importance of understanding the enzymes involved in their synthesis and degradation wikipedia.orgadrenoleukodystrophy.infotaylorandfrancis.comadrenoleukodystrophy.info. The therapeutic use of mixtures like "Lorenzo's Oil," which includes this compound alongside glyceryltrioleate, in managing ALD underscores the ongoing investigation into the metabolic roles and therapeutic potential of specific VLCFAs and their esterified forms jaypeedigital.comnih.govresearchgate.netvliz.benih.gov.
Data Tables
To illustrate key aspects of this compound and related fatty acids, the following tables provide summarized information:
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | chemsrc.comchemicalbook.com |
| Synonyms | Trierucin, Glycerol tri-13-docosenoate | chemsrc.comchemicalbook.com |
| CAS Number | 2752-99-0 | chemsrc.comchemicalbook.com |
| Molecular Formula | C₆₉H₁₂₈O₆ | chemsrc.comchemicalbook.com |
| Molecular Weight | 1053.75 g/mol | chemsrc.comchemicalbook.com |
| Erucic Acid Chain | C22:1 (cis-13-docosenoic acid) | atamankimya.comfrontiersin.org |
Table 2: Fatty Acid Composition Comparison in Rapeseed Oils
| Oil Type | Erucic Acid Content | Primary Use Context |
| Traditional Rapeseed Oil | Up to 54% | Industrial lubricants, historical food use (limited) |
| Low-Erucic Acid Rapeseed (LEAR) / Canola Oil | < 2% | Edible oil, food products, animal feed |
| High-Erucic Acid Rapeseed (HEAR) | > 50% | Specialty industrial applications (plastics, personal care) |
Note: Erucic acid content can vary significantly based on cultivar and breeding. Traditional rapeseed oil was historically associated with concerns regarding high erucic acid levels. atamankimya.comlittleseed.co.ukwikipedia.orgduchessoil.co.ukwikipedia.org
Table 3: Classification of Fatty Acids by Chain Length
| Category | Chain Length (Carbon Atoms) | Examples (Common) |
| Short-Chain Fatty Acids | < 6 | Butyric acid (C4:0) |
| Medium-Chain Fatty Acids | 6-12 | Caproic acid (C6:0), Lauric acid (C12:0) |
| Long-Chain Fatty Acids | 14-20 | Palmitic acid (C16:0), Stearic acid (C18:0), Oleic acid (C18:1) |
| Very Long-Chain Fatty Acids (VLCFAs) | ≥ 20 or ≥ 22 | Lignoceric acid (C24:0), Erucic acid (C22:1), Nervonic acid (C24:1) |
Note: Definitions for VLCFAs can vary slightly among researchers, with some including C20 and others specifying C22 or longer. oup.comcuni.czwikipedia.org
Compound Names
this compound
Trierucin
Glycerol
Erucic Acid (EA)
Triacylglycerol (TAG)
Very Long Chain Fatty Acids (VLCFA)
Long-Chain Fatty Acids (LCFA)
Monounsaturated fatty acid
Omega-9 fatty acid
Rapeseed oil
Canola oil
Low-Erucic Acid Rapeseed (LEAR)
Docosenoic acid
Adrenoleukodystrophy (ALD)
Lorenzo's Oil
Sphingolipids
Phospholipids
Fatty acid elongase (FAE)
ELOVL (Elongation of Very Long Chain Fatty Acids) proteins
Peroxisomes
Mitochondria
β-oxidation
Structure
2D Structure
Properties
Molecular Formula |
C69H128O6 |
|---|---|
Molecular Weight |
1053.7 g/mol |
IUPAC Name |
2,3-di(docos-13-enoyloxy)propyl docos-13-enoate |
InChI |
InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3 |
InChI Key |
XDSPGKDYYRNYJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Glyceryltrierucate Biosynthesis and Metabolic Pathways
De Novo Synthesis Pathways of Glycerol (B35011) Backbone and Erucic Acid
The formation of glyceryltrierucate relies on the convergence of pathways that produce its fundamental building blocks. The glycerol backbone is derived from intermediates of carbohydrate metabolism, while erucic acid is synthesized through the elongation of a pre-existing fatty acid.
The glycerol backbone of this compound is provided by glycerol-3-phosphate (G3P). While G3P is commonly generated from glucose via glycolysis, an alternative pathway called glyceroneogenesis can synthesize it from non-carbohydrate precursors. iiab.mewikipedia.org This pathway is particularly active during periods of low glucose availability, such as fasting. iiab.menih.gov
Glyceroneogenesis is essentially an abbreviated version of gluconeogenesis. wikipedia.orgnih.gov It begins with precursors like pyruvate (B1213749), lactate (B86563), alanine, or intermediates of the citric acid cycle. iiab.mewikipedia.org These molecules are converted to oxaloacetate, which is then decarboxylated to form phosphoenolpyruvate (B93156). This critical step is catalyzed by the enzyme phosphoenolpyruvate carboxykinase (PEPCK-C), a key regulator of the pathway. iiab.menih.govnih.gov The phosphoenolpyruvate is subsequently converted to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate that is also part of the glycolysis pathway. iiab.mewikipedia.org Finally, the enzyme glycerol-3-phosphate dehydrogenase reduces DHAP to form glycerol-3-phosphate. wikipedia.orgtaylorandfrancis.com In the liver, glyceroneogenesis and gluconeogenesis share a common set of reactions, making them functionally linked. nih.gov
Key Precursors and Enzymes in Glycerol-3-Phosphate Formation
| Component | Name/Precursor | Role |
|---|---|---|
| Precursor | Pyruvate | Enters the pathway to form oxaloacetate. iiab.mewikipedia.org |
| Precursor | Lactate | Converted to pyruvate by lactate dehydrogenase. iiab.me |
| Precursor | Alanine | Can be degraded to pyruvate. iiab.mewikipedia.org |
| Precursor | Glutamine | Can serve as a precursor for the pathway. wikipedia.org |
| Key Enzyme | Phosphoenolpyruvate Carboxykinase (PEPCK-C) | Catalyzes the conversion of oxaloacetate to phosphoenolpyruvate; a rate-limiting step. nih.gov |
| Key Enzyme | Glycerol-3-Phosphate Dehydrogenase | Catalyzes the final step, reducing DHAP to glycerol-3-phosphate. wikipedia.org |
Erucic acid (22:1ω9) is a very long-chain monounsaturated fatty acid. frontiersin.org Its synthesis occurs not through de novo fatty acid synthesis in the plastids, but through the elongation of oleic acid (18:1), which is exported from the plastid to the cytoplasm. frontiersin.orgnih.gov This elongation process takes place in the endoplasmic reticulum and involves a fatty acid elongation (FAE) enzyme complex that sequentially adds two-carbon units to the growing acyl chain. frontiersin.orgocl-journal.org
The elongation cycle consists of four successive reactions:
Condensation : The initial and rate-limiting step is the condensation of oleoyl-CoA (or subsequently, eicosenoyl-CoA) with malonyl-CoA. This reaction is catalyzed by β-ketoacyl-CoA synthase (KCS), also known as fatty acid elongase (FAE1). frontiersin.orgocl-journal.org
Reduction : The resulting 3-ketoacyl-CoA is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR). frontiersin.org
Dehydration : The 3-hydroxyacyl-CoA is then dehydrated to form trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD). frontiersin.org
Reduction : Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR) to yield an acyl-CoA that is two carbons longer. frontiersin.org
To produce erucic acid from oleic acid, this four-step cycle must occur twice. The first cycle elongates oleic acid (18:1) to eicosenoic acid (20:1), and the second cycle elongates eicosenoic acid to erucic acid (22:1). ocl-journal.org
Enzymes of the Erucic Acid Elongation Complex
| Enzyme | Abbreviation | Function in Elongation Cycle |
|---|---|---|
| β-ketoacyl-CoA synthase | KCS | Catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. frontiersin.org |
| 3-ketoacyl-CoA reductase | KCR | Reduces the 3-ketoacyl-CoA intermediate. frontiersin.org |
| 3-hydroxyacyl-CoA dehydratase | HCD | Dehydrates the 3-hydroxyacyl-CoA intermediate. frontiersin.org |
| trans-2,3-enoyl-CoA reductase | ECR | Reduces the trans-2,3-enoyl-CoA to complete the cycle. frontiersin.org |
Once glycerol-3-phosphate and erucoyl-CoA are synthesized, they are assembled into this compound. This assembly primarily occurs in the endoplasmic reticulum. aocs.orgaocs.org There are three main pathways for triacylglycerol biosynthesis, with the sn-glycerol-3-phosphate pathway and the monoacylglycerol pathway being most prominent. libretexts.org
The sn-glycerol-3-phosphate pathway , also known as the Kennedy pathway, is the most important route for triacylglycerol synthesis in the liver and adipose tissue. aocs.orglibretexts.org It involves the sequential acylation of glycerol-3-phosphate:
First Acylation : Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA (in this case, erucoyl-CoA) to the sn-1 position of glycerol-3-phosphate, forming lysophosphatidic acid (LPA). aocs.orgaocs.org
Second Acylation : Lysophosphatidic acid acyltransferase (LPAAT) adds a second acyl-CoA to the sn-2 position, producing phosphatidic acid (PA). aocs.orgaocs.org
Dephosphorylation : Phosphatidic acid phosphatase (PAP) removes the phosphate group from PA to yield diacylglycerol (DAG). aocs.orgresearchgate.net
Third Acylation : Finally, diacylglycerol acyltransferase (DGAT) adds the third and final acyl-CoA to the sn-3 position, forming the triacylglycerol. researchgate.netnih.gov
The monoacylglycerol pathway is the predominant route for triacylglycerol synthesis in the enterocytes of the intestines, particularly after a meal, accounting for up to 75% of production. libretexts.org This pathway utilizes the 2-monoacylglycerols and free fatty acids that result from the digestion of dietary fats. It involves the sequential acylation of a monoacylglycerol by monoacylglycerol acyltransferase (MGAT) and diacylglycerol acyltransferase (DGAT). researchgate.net
Comparison of Major Triacylglycerol Assembly Pathways
| Feature | Glycerol-3-Phosphate (Kennedy) Pathway | Monoacylglycerol Pathway |
|---|---|---|
| Primary Precursor | Glycerol-3-Phosphate | 2-Monoacylglycerol |
| Predominant Tissue | Liver, Adipose Tissue libretexts.org | Intestinal Enterocytes libretexts.org |
| Key Enzymes | GPAT, LPAAT, PAP, DGAT aocs.orgaocs.org | MGAT, DGAT researchgate.net |
| Physiological Context | De novo synthesis from various precursors. | Re-esterification of digested dietary fats. libretexts.org |
Catabolism and Degradation of this compound
The breakdown of this compound is a multi-step process that begins with hydrolysis to release its constituent fatty acids and glycerol, followed by the separate catabolism of these components.
The initial step in the catabolism of dietary this compound occurs in the small intestine, mediated by pancreatic triacylglycerol lipase (B570770). wikipedia.orgnih.gov This enzyme hydrolyzes the ester bonds of the triacylglycerol. wikipedia.org The process is sequential, first converting the triacylglycerol into a 1,2-diacylglycerol and a free fatty acid. nih.gov Subsequently, the diacylglycerol is converted to a 2-monoacylglycerol and a second free fatty acid. nih.gov Pancreatic lipase acts specifically on the sn-1 and sn-3 positions of the glycerol backbone and cannot hydrolyze the ester bond at the sn-2 position. avma.org The final 2-monoacylglycerol can be absorbed or further hydrolyzed by other enzymes like carboxyl ester lipase. avma.org
The kinetics of this hydrolysis are influenced by several factors, including the presence of colipase, which is necessary for the lipase to become efficient, and bile salts, which emulsify the large fat droplets. wikipedia.orgacs.org Research on porcine pancreatic lipase has shown that the enzyme's activity is significantly affected by the chain length of the fatty acids in the triglyceride. nih.gov Studies suggest a specific preference for short-to-medium chain fatty acids (C2-C8), for which the lipase shows higher activity. nih.gov This implies that the hydrolysis of triacylglycerols containing very long-chain fatty acids like erucic acid (C22) may proceed at a different rate compared to triglycerides with shorter chains.
Sequential Hydrolysis of Triacylglycerol by Pancreatic Lipase
| Step | Substrate | Enzyme | Products |
|---|---|---|---|
| 1 | Triacylglycerol (e.g., this compound) | Pancreatic Lipase | 1,2-Diacylglycerol + Free Fatty Acid (Erucic Acid). nih.gov |
| 2 | 1,2-Diacylglycerol | Pancreatic Lipase | 2-Monoacylglycerol + Free Fatty Acid (Erucic Acid). nih.gov |
| 3 | 2-Monoacylglycerol | Carboxyl Ester Lipase | Glycerol + Free Fatty Acid (Erucic Acid). avma.org |
Once released, erucic acid undergoes catabolism through beta-oxidation. However, because it is a very long-chain fatty acid (VLCFA; >C22), it cannot be directly metabolized in the mitochondria. wikipedia.org The initial stages of its breakdown occur in peroxisomes. wikipedia.orgnih.gov
Peroxisomal beta-oxidation uses a set of enzymes similar to those in mitochondria but with some key differences. wikipedia.org The first step, the oxidation of the acyl-CoA, is catalyzed by a FAD-dependent acyl-CoA oxidase, which directly transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). wikipedia.org This contrasts with the mitochondrial pathway, where electrons are transferred to the electron transport chain to produce ATP. The peroxisomal pathway proceeds to shorten the VLCFA chain, typically until it becomes octanoyl-CoA (C8), which can then be transported to the mitochondria for complete oxidation. wikipedia.org
Research in rats has revealed a complex interplay between peroxisomal and mitochondrial oxidation. The excessive peroxisomal β-oxidation of erucic acid can lead to the release of acetate (B1210297) and an increased cytosolic NADH/NAD+ ratio. nih.govresearchgate.net This, in turn, can stimulate the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme required to transport fatty acids into the mitochondria. nih.govresearchgate.net Consequently, the high-rate peroxisomal breakdown of erucic acid can suppress the mitochondrial beta-oxidation of other fatty acids. nih.govresearchgate.net
Comparison of Peroxisomal and Mitochondrial Beta-Oxidation
| Feature | Peroxisomal Beta-Oxidation | Mitochondrial Beta-Oxidation |
|---|---|---|
| Substrate Preference | Very long-chain (>C22) and branched fatty acids. wikipedia.org | Short, medium, and long-chain fatty acids. |
| First Enzyme | Acyl-CoA Oxidase. wikipedia.org | Acyl-CoA Dehydrogenase. |
| Electron Acceptor (First Step) | O₂ (producing H₂O₂). wikipedia.org | FAD (linked to electron transport chain). |
| Energy Coupling | Not directly coupled to ATP synthesis. wikipedia.org | Directly coupled to ATP synthesis via FADH₂ and NADH. |
| End Product | Chain-shortened acyl-CoAs (e.g., octanoyl-CoA) and acetyl-CoA. wikipedia.org | Acetyl-CoA. |
Mitochondrial Fatty Acid Oxidation of Shorter Chain Products
The catabolism of erucic acid, the C22:1 monounsaturated fatty acid released from this compound, does not primarily begin in the mitochondria. Due to its very-long-chain nature, erucic acid is a poor substrate for the enzymatic machinery of mitochondrial β-oxidation. foodstandards.gov.au Instead, its initial breakdown occurs predominantly in the peroxisomes. foodstandards.gov.au
In the peroxisome, erucic acid undergoes a β-oxidation cycle that shortens its carbon chain. This process releases acetyl-CoA and chain-shortened fatty acids, such as oleic acid (C18:1) and palmitic acid (C16:0). foodstandards.gov.au These shorter-chain fatty acids can then be transported to the mitochondria for complete oxidation.
Once inside the mitochondria, these fatty acid products are activated to their acyl-CoA derivatives and undergo the conventional β-oxidation spiral. This process iteratively cleaves two-carbon units in the form of acetyl-CoA, which then enters the citric acid cycle to generate ATP. nih.gov However, the relationship between peroxisomal and mitochondrial oxidation is not merely sequential; it involves a layer of regulatory cross-talk. Research indicates that the peroxisomal β-oxidation of erucic acid can suppress mitochondrial fatty acid oxidation. nih.gov This suppression is thought to be mediated by an increase in malonyl-CoA levels, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import. nih.gov
Key Enzymes and Locations in Erucic Acid Catabolism
| Enzyme/System | Cellular Location | Substrate(s) | Primary Function |
|---|---|---|---|
| Peroxisomal β-oxidation enzymes | Peroxisome | Erucic acid (C22:1) | Chain-shortening of VLCFAs |
| Carnitine Palmitoyltransferase 1 (CPT1) | Outer mitochondrial membrane | Long-chain fatty acyl-CoAs | Rate-limiting step for mitochondrial import |
| Mitochondrial β-oxidation enzymes | Mitochondrial matrix | Short- and long-chain fatty acyl-CoAs | Complete oxidation to acetyl-CoA |
Interconnections and Cross-talk with Related Lipid Metabolic Networks
The metabolism of this compound extends beyond simple catabolism, influencing other major lipid synthesis and modification pathways. The introduction of a high load of erucic acid into the cellular environment can alter the delicate balance of lipid homeostasis, impacting both sphingolipid composition and the competitive landscape of fatty acid elongation.
The metabolic pathways of glycerolipids and sphingolipids are interconnected, often sharing common precursors and regulatory mechanisms. researchgate.net The erucic acid released from this compound can directly and indirectly influence sphingolipid metabolism.
Directly, studies have shown that erucic acid can be incorporated into complex sphingolipids, such as sphingomyelin (B164518). nih.gov This indicates that erucic acid, once activated to erucoyl-CoA, can be utilized by ceramide synthases (CerS) in the endoplasmic reticulum to form ceramides (B1148491), the central hub of sphingolipid metabolism. researchgate.net These erucic acid-containing ceramides can then be further metabolized to form various complex sphingolipids.
Indirectly, erucic acid can modulate the composition of sphingolipids by altering the availability of other VLCFAs. The synthesis of very-long-chain ceramides is dependent on the pool of available VLCFA-CoAs produced by fatty acid elongase (ELOVL) enzymes. nih.govplos.org Erucic acid has been identified as an inhibitor of ELOVL1, the primary enzyme responsible for the synthesis of saturated VLCFAs. researchgate.net By inhibiting this enzyme, high levels of erucic acid can reduce the availability of saturated VLCFAs (e.g., C24:0, C26:0) that are typically incorporated into ceramides. This can lead to a significant shift in the sphingolipid profile, potentially decreasing the proportion of saturated VLCFA-containing sphingolipids and increasing those containing monounsaturated VLCFAs like erucic acid itself. researchgate.net This alteration in the acyl-chain composition of ceramides and other sphingolipids can have profound effects on the biophysical properties of cell membranes and on cellular signaling pathways. nih.gov
Potential Impact of Erucic Acid on Sphingolipid Composition
| Sphingolipid Component | Mechanism of Impact | Potential Outcome |
|---|---|---|
| Ceramides containing Erucic Acid (C22:1) | Direct incorporation of erucoyl-CoA by Ceramide Synthases. | Increase in C22:1-ceramides and downstream sphingolipids. |
| Ceramides containing Saturated VLCFAs (e.g., C24:0) | Inhibition of ELOVL1 by erucic acid, reducing substrate availability for CerS. | Decrease in ceramides with saturated very-long-chain fatty acids. |
The biosynthesis of erucic acid itself is a product of fatty acid elongation, and its presence creates competition for both substrates and enzymes within these pathways. The primary precursor for erucic acid synthesis is oleic acid (oleoyl-CoA). wikipedia.org In the endoplasmic reticulum, oleoyl-CoA stands at a metabolic branch point.
One pathway involves the fatty acid elongase 1 (FAE1) enzyme system, which catalyzes the addition of two-carbon units to elongate oleic acid (C18:1) first to eicosenoic acid (C20:1) and then to erucic acid (C22:1). ocl-journal.org The other major pathway involves the enzyme fatty acid desaturase 2 (FAD2), which introduces a second double bond into oleic acid to produce the polyunsaturated fatty acid linoleic acid (C18:2). frontiersin.org These two enzymes, FAE1 and FAD2, compete for the same oleoyl-CoA substrate pool. frontiersin.org Therefore, conditions that favor high erucic acid synthesis will inherently limit the substrate available for polyunsaturated fatty acid production, and vice versa.
Furthermore, erucic acid itself can act as a competitive inhibitor of other elongation reactions. As mentioned, both erucic acid and oleic acid are known to inhibit the activity of the ELOVL1 elongase. researchgate.net This enzyme is crucial for the elongation of saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) into saturated VLCFAs. plos.org Consequently, a high intracellular concentration of erucic acid can competitively hinder the production of saturated VLCFAs, affecting the balance of fatty acids available for incorporation into various lipids, including glycerolipids and sphingolipids.
Competitive Interactions in Fatty Acid Elongation
| Enzyme | Substrate(s) | Product(s) | Nature of Competition |
|---|---|---|---|
| Fatty Acid Elongase 1 (FAE1) | Oleoyl-CoA | Eicosenoic acid, Erucic acid | Competes with FAD2 for the common substrate Oleoyl-CoA. |
| Fatty Acid Desaturase 2 (FAD2) | Oleoyl-CoA | Linoleic acid | Competes with FAE1 for the common substrate Oleoyl-CoA. |
| Fatty Acid Elongase 1 (ELOVL1) | Saturated Acyl-CoAs (e.g., C16:0, C18:0) | Saturated VLCFAs (e.g., C24:0) | Inhibited by Erucic acid and Oleic acid. |
Enzymatic Interactions and Molecular Mechanisms Mediated by Glyceryltrierucate
Elongase of Very Long Chain Fatty Acids (ELOVL) Enzyme Modulation
The key enzymatic target of the fatty acid constituents of glyceryltrierucate is the Elongase of Very Long Chain Fatty Acids 1 (ELOVL1). This enzyme is pivotal in the synthesis of both saturated and monounsaturated VLCFAs. nih.gov
Specific Inhibition of ELOVL1 by Erucic Acid and Oleic Acid Synergism
Both oleic acid and erucic acid, the fatty acids derived from glyceryl trioleate and this compound respectively, have been shown to inhibit the enzymatic activity of ELOVL1. nih.govresearchgate.net Notably, a synergistic effect is observed when these two fatty acids are combined. Studies have demonstrated that a 4:1 mixture of oleic acid to erucic acid exhibits the most potent inhibitory activity against ELOVL1, surpassing the inhibitory effects of either fatty acid alone. nih.govresearchgate.net This synergistic inhibition is central to the mechanism by which Lorenzo's oil is thought to reduce the levels of saturated VLCFAs. researchgate.netwikipedia.org
Biochemical Characterization of ELOVL1 Inhibition Mechanisms
Kinetic analyses have been performed to elucidate the precise mechanism of ELOVL1 inhibition by the combination of oleic and erucic acids. The findings reveal that the inhibition is not competitive, but rather a mixed-type inhibition. nih.govnih.gov In a competitive inhibition model, the inhibitor would directly compete with the substrate for the enzyme's active site. However, in mixed inhibition, the inhibitor can bind to the enzyme regardless of whether the substrate is already bound. nih.gov
The biochemical data indicate that the oleic and erucic acid mixture preferentially binds to the ELOVL1-substrate complex. nih.gov This suggests an allosteric interaction, where the fatty acids bind to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic efficiency.
Below is a data table summarizing the kinetic parameters of ELOVL1 inhibition.
| Kinetic Parameter | Value (Control) | Value (In presence of 4:1 Oleic/Erucic Acid Mixture) |
| Km for C22:0-CoA | 9.2 μM | 2.1 μM |
| Vmax | 59.2 pmol/min/μg protein | 10.1 pmol/min/μg protein |
| KI | N/A | 60.6 μM |
| KI' | N/A | 4.1 μM |
| Data sourced from biochemical characterization studies of ELOVL1. nih.gov |
Influence on Nervonic Acid (C24:1(n-9)) and Stearic Acid (C18:0) Biosynthesis
The modulation of ELOVL1 has direct consequences for the biosynthetic pathways of other critical fatty acids, including nervonic acid and stearic acid.
Competitive Substrate Interactions in Very Long Chain Fatty Acid Synthesis
The biosynthesis of nervonic acid, a crucial component of myelin in the nervous system, is directly dependent on the elongation of VLCFAs. nih.gov The pathway proceeds through the elongation of oleic acid (C18:1) to erucic acid (C22:1), which is then further elongated to nervonic acid (C24:1). nih.gov Since ELOVL1 is a key enzyme in this elongation process, its inhibition by erucic and oleic acids directly curtails the synthesis of nervonic acid from its precursors. While erucic acid is a substrate in this pathway, its primary interaction in this context is the potent, mixed-type inhibition of the enzyme responsible for its own conversion and the elongation of other fatty acids.
Other Relevant Enzyme Systems and Their Modulation
While the primary and most well-documented enzymatic interaction of this compound's constituent fatty acids is the inhibition of ELOVL1, other enzymes are involved in the broader pathways of fatty acid metabolism. These include other members of the ELOVL family (ELOVL2-7), which have different substrate specificities, as well as enzymes like stearoyl-CoA desaturase (SCD), which is responsible for converting saturated fatty acids to monounsaturated fatty acids. nih.govmdpi.com
However, current research has predominantly focused on the potent inhibitory effect on ELOVL1. There is limited evidence to suggest that erucic acid or oleic acid act as direct modulators (inhibitors or activators) of these other enzyme systems in a similar manner. For example, while saturated fatty acids can induce the expression of the SCD1 gene, oleic acid does not appear to have the same effect. nih.gov This indicates a role in gene regulation rather than direct enzymatic modulation. Therefore, the most significant and characterized molecular mechanism of this compound remains the synergistic, mixed-type inhibition of ELOVL1.
Monoacylglycerol Transferase Activity
Monoacylglycerol transferases (MGATs), also known as monoacylglycerol O-acyltransferases (MOGATs), are a group of enzymes that play a crucial role in the synthesis of diacylglycerols (DAG) and triacylglycerols (TAG). The primary function of these enzymes is to catalyze the acylation of a monoacylglycerol (MAG), a reaction that forms a key step in the monoacylglycerol pathway of triglyceride synthesis. While the activity of MGATs has been extensively studied in various physiological contexts, particularly in the absorption of dietary fats in the intestine and lipid metabolism in the liver, direct research detailing the specific interaction of these enzymes with this compound-derived monoglycerides, such as 2-erucoyl-glycerol (monoerucin), is limited in publicly available scientific literature.
The general mechanism of MGATs involves the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to a monoacylglycerol acceptor. This reaction results in the formation of a diacylglycerol. In humans, there are three identified MGAT enzymes: MGAT1, MGAT2, and MGAT3. These enzymes exhibit distinct tissue distribution and substrate specificities. For instance, MGAT2 is predominantly found in the small intestine and is crucial for the absorption of dietary fat. It preferentially utilizes long-chain fatty acyl-CoAs. Given that erucic acid is a very-long-chain fatty acid, it is plausible that erucoyl-CoA could serve as a substrate for MGATs, provided that monoerucin (B52946) is present as the acyl acceptor.
The substrate specificity of MGATs is not solely dependent on the acyl-CoA but also on the structure of the monoacylglycerol. Studies on MGATs have often utilized monoacylglycerols with more common fatty acids like oleic or palmitic acid. The affinity and catalytic efficiency of MGATs for a monoacylglycerol containing a very-long-chain fatty acid like erucic acid have not been specifically elucidated. The larger steric hindrance of the erucoyl group might influence its binding to the active site of the enzyme and the subsequent catalytic activity.
Further research is required to determine the precise kinetics and substrate preference of monoacylglycerol transferases with respect to monoerucin. Such studies would be valuable in understanding the complete metabolic pathway of this compound and the potential for the re-esterification of its hydrolysis products back into complex glycerides within various tissues.
Lipase (B570770) Specificity and Hydrolysis Rates
The enzymatic hydrolysis of this compound is primarily mediated by lipases, which are triacylglycerol acylhydrolases. These enzymes catalyze the cleavage of ester bonds in triglycerides, releasing fatty acids and glycerol (B35011). The specificity and rate of this hydrolysis are dependent on the type of lipase, its positional specificity (regioselectivity), and its fatty acid chain length preference.
Candida rugosa Lipase
Lipase from Candida rugosa is a widely studied enzyme known for its broad substrate specificity. However, research indicates a preference for fatty acids with shorter chain lengths. In the context of triglycerides containing a mix of fatty acids, C. rugosa lipase has been observed to hydrolyze esters of erucic acid more slowly than those containing C16 or C18 fatty acids. This suggests a lower catalytic efficiency of this lipase towards very-long-chain fatty acids like erucic acid. The hydrolysis of this compound by C. rugosa lipase would, therefore, be expected to proceed at a slower rate compared to the hydrolysis of triglycerides composed of shorter-chain fatty acids. The reaction is also temperature-sensitive, with effective hydrolysis occurring at temperatures below 20°C.
Geotrichum candidum Lipase
Geotrichum candidum is known to produce multiple forms of lipase, each with distinct specificities. Some forms of G. candidum lipase are non-regiospecific, meaning they can hydrolyze ester bonds at all three positions (sn-1, sn-2, and sn-3) of the glycerol backbone of this compound. Other forms exhibit an unusual preference for the sn-2 position. This is in contrast to many other lipases that preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions. The hydrolysis of high-erucic acid rapeseed oil, which is rich in this compound, with G. candidum lipase results in a glyceride fraction enriched in erucic acid, indicating the effective cleavage of this fatty acid from the glycerol backbone.
The table below summarizes the known specificities of these lipases in relation to erucic acid-containing triglycerides.
| Lipase Source | Positional Specificity | Substrate Preference | Research Findings |
| Candida rugosa | sn-1,3 specific | Prefers shorter chain fatty acids (C16, C18) over erucic acid (C22:1). | Hydrolyzes erucic acid-containing esters at a slower rate. |
| Geotrichum candidum | Variable (non-specific and sn-2 specific forms exist) | Effective in hydrolyzing triglycerides containing erucic acid. | Used in the enzymatic production of erucic acid from high-erucic acid oils. |
The rate of hydrolysis of this compound is a critical parameter in various biotechnological applications, such as the production of erucic acid for industrial use. The choice of lipase is therefore crucial and depends on the desired outcome, whether it be complete hydrolysis to free fatty acids and glycerol or partial hydrolysis to produce mono- or di-glycerides of erucic acid.
The following table provides a hypothetical representation of hydrolysis rates based on the known specificities. Actual quantitative data from direct comparative studies on pure this compound is scarce in the literature.
| Enzyme | Substrate | Relative Hydrolysis Rate | Products |
| Candida rugosa Lipase | This compound | Moderate to Slow | Erucic acid, Dierucin, Monoerucin, Glycerol |
| Geotrichum candidum Lipase (Non-specific) | This compound | Moderate to Fast | Erucic acid, Dierucin, Monoerucin, Glycerol |
| Geotrichum candidum Lipase (sn-2 specific) | This compound | Moderate | Erucic acid, 1,3-Dierucin |
Cellular and Subcellular Research Aspects of Glyceryltrierucate
Intracellular Distribution and Trafficking of Glyceryltrierucate and its Metabolites
The cellular journey of this compound, largely dictated by the metabolism of its erucic acid component, involves uptake, esterification, and distribution across various cellular compartments. Erucic acid, as a VLCFA, is subject to specific metabolic pathways that govern its intracellular localization and processing.
The endoplasmic reticulum (ER) and its associated microsomal system play a pivotal role in the synthesis and initial processing of VLCFAs, including erucic acid. Within the ER, fatty acid elongase complexes, particularly those involving β-ketoacyl-CoA synthase (KCS), are responsible for the iterative two-carbon elongation of shorter-chain fatty acids to produce VLCFAs. Erucic acid is synthesized through the elongation of oleic acid (C18:1) via eicosenoic acid (C20:1) intermediates within this system. researchgate.netocl-journal.orgfrontiersin.org Furthermore, the ER is the primary site for triglyceride synthesis, where fatty acids are esterified to glycerol-3-phosphate to form triglycerides. Studies utilizing labeled erucic acid in liver perfusion models have shown that radioactivity accumulates in the ER, initially as free fatty acids and subsequently as triglycerides, indicating the ER's central role in esterifying and storing erucic acid-containing lipids. nih.gov The microsomal system is also implicated in the omega-oxidation of fatty acids, including VLCFAs, a pathway that can occur in the ER. nvkc.nl
Peroxisomes are critical organelles for the catabolism of VLCFAs (fatty acids with chain lengths of 22 carbons or more). nih.govmdpi.comresearchgate.netreactome.org This process, known as peroxisomal β-oxidation, is essential for breaking down these long-chain fatty acids into shorter-chain fatty acyl-CoAs, which can then be further metabolized in the mitochondria. mdpi.comreactome.org Erucic acid, being a VLCFA, is a substrate for this peroxisomal pathway, undergoing chain shortening. nih.govresearchgate.net Studies indicate that peroxisomal β-oxidation is crucial for preventing the accumulation of potentially toxic VLCFAs within cells. mdpi.comresearchgate.net In cases of peroxisomal deficiency, the inability to efficiently metabolize VLCFAs leads to their accumulation in cells and tissues. nih.govresearchgate.net While mitochondria also perform β-oxidation, peroxisomes are uniquely equipped to initiate the breakdown of very long and branched-chain fatty acids. aocs.org
Cellular Homeostasis and Lipid Droplet Dynamics
This compound, as a triglyceride, is primarily stored within cytoplasmic lipid droplets (LDs). These organelles are dynamic and central to cellular lipid homeostasis, acting as depots for energy-rich lipids and participating in various metabolic and signaling pathways. mdpi.comembopress.orgfrontiersin.orgbiorxiv.orgbiorxiv.org
The maintenance of cellular homeostasis for VLCFAs, including saturated forms like hexacosanoic acid (C26:0), relies on a delicate balance between their synthesis, uptake, and degradation. The ER-based fatty acid elongase system is responsible for synthesizing VLCFAs, while peroxisomal β-oxidation is the primary catabolic pathway. researchgate.netocl-journal.orgfrontiersin.orgmdpi.comresearchgate.net Lipid droplets play a role in buffering cellular lipid levels; their dynamics and interactions with other organelles are crucial for managing lipid flux and maintaining metabolic balance. mdpi.combiorxiv.orgbiorxiv.org Dysregulation in these pathways can lead to the accumulation of VLCFAs, which is characteristic of certain metabolic disorders. nih.govresearchgate.net
VLCFAs are integral components of complex lipids, including sphingolipids such as sphingomyelin (B164518) and cerebrosides, which are vital for cell membrane structure and function, particularly in nervous tissue. scielo.brmdpi.comgerli.comlibretexts.orgglpbio.com These lipids are characterized by the incorporation of specific fatty acyl chains into their ceramide backbone. Research has shown that alterations in VLCFA metabolism can impact the fatty acyl chain composition of sphingolipids. For instance, in conditions associated with demyelination, changes in the fatty acid profiles of sphingomyelin and cerebrosides have been observed, including alterations in saturated and monounsaturated VLCFAs. mdpi.com Erucic acid, when administered, has been shown to normalize elevated levels of saturated VLCFAs like C26:0 in certain pathological contexts, suggesting a potential influence on the fatty acyl chains present in sphingomyelin and cerebrosides. mdpi.com Fungal cerebrosides, for example, are known to incorporate α-hydroxylated VLCFAs, and 2-hydroxytetracosanoic acid (cerebronic acid) is a known constituent of the ceramide portion of cerebrosides. scielo.brgerli.com
Molecular Recognition and Complexation Studies
Molecular recognition, the specific binding of molecules to each other, is fundamental to biological processes. In the context of this compound and its erucic acid component, this involves interactions with various cellular proteins that mediate lipid uptake, transport, and metabolism.
Proteins such as fatty acid translocase (FAT/CD36), fatty acid transport proteins (FATPs), and fatty acid-binding proteins (FABPs) are recognized for their roles in the cellular uptake and intracellular trafficking of fatty acids. mdpi.comresearchgate.netnih.govnih.gov FABPs, in particular, function as intracellular carriers, enhancing the solubility and transport of fatty acids to organelles like the ER and mitochondria. researchgate.netnih.govpnas.org Microsomal triglyceride transfer protein (MTP) is involved in the assembly and secretion of triglyceride-rich lipoproteins, interacting with apoB and lipid vesicles. mdpi.comnih.gov Additionally, angiopoietin-like proteins (ANGPTLs) modulate triglyceride metabolism through interactions with lipoprotein lipase (B570770) (LPL). frontiersin.orgnih.govimrpress.com While specific studies detailing the co-crystal formation of this compound with biological modulators are not extensively documented in the reviewed literature, the general principles of lipid-protein interactions are well-established, highlighting the importance of these molecular recognition events in mediating the cellular fate of fatty acids and triglycerides. nih.govpnas.orgnih.gov
Compound List:
this compound
Erucic acid
Very Long Chain Fatty Acids (VLCFAs)
Triglycerides (TAGs)
Sphingomyelin
Cerebrosides
Sphingolipids
Hexacosanoic acid (C26:0)
Oleic acid
Eicosenoic acid
Palmitic acid
Stearic acid
Nervonic acid
Anandamide (arachidonoyl ethanolamide, AEA)
Lipoprotein lipase (LPL)
Angiopoietin-like proteins (ANGPTLs)
Fatty acid translocase (FAT/CD36)
Fatty acid transport proteins (FATP)
Fatty acid-binding proteins (FABPs)
Microsomal triglyceride transfer protein (MTP)
Acyl-CoA
Malonyl-CoA
Acetyl-CoA
Advanced Analytical Methodologies in Glyceryltrierucate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of lipid analysis, enabling the separation of complex mixtures into individual components. For Glyceryltrierucate, various chromatographic techniques are employed to isolate it from other lipid classes and to quantify its constituent fatty acids.
Gas-Liquid Chromatography (GLC) is a primary technique for the quantitative analysis of the fatty acid composition of triacylglycerols like this compound. The methodology first requires the conversion of the triacylglycerol into its less polar and more volatile fatty acid methyl esters (FAMEs) through a process called transesterification. nih.govnih.gov For this compound, this process yields methyl erucate.
The resulting FAMEs are then separated on a packed or capillary column based on their chain length and degree of unsaturation. nih.gov The AOCS Recommended Practice Ce 4-95 specifies a packed column with 15% diethylene glycol succinate (B1194679) (DEGS) on an acid-washed Chromosorb W support for the analysis of high erucic acid oils. aocs.org An internal standard, such as methyl tetracosanoate, is used for accurate quantification. aocs.org The FAMEs are detected by a flame ionization detector (FID), and the peak areas are measured to determine the relative percentage of each fatty acid. nih.gov
Table 1: Typical GLC Operating Conditions for FAME Analysis of High Erucic Acid Oils
| Parameter | Condition |
|---|---|
| Column | 0.9 m x 1/8" o.d. stainless steel |
| Stationary Phase | 15% Diethylene Glycol Succinate (DEGS) on 80–100 mesh Chromosorb W |
| Injector Temperature | 250°C |
| Detector Temperature | 290°C |
| Column Temperature | 190°C |
| Carrier Gas | Helium (He) |
| Internal Standard | Methyl tetracosanoate |
Data derived from AOCS Recommended Practice Ce 4-95. aocs.org
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used for the analysis of intact triacylglycerols. youngin.com It utilizes columns packed with sub-2-μm particles, which provides significant improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). youngin.comaocs.org
For the analysis of this compound, reversed-phase UPLC is commonly employed, where separation is based on the molecule's hydrophobicity. aocs.org The retention time of a triacylglycerol in a reversed-phase system is dependent on its total number of carbon atoms and the number of double bonds. aocs.org The analysis of intact triacylglycerols is crucial for understanding the composition of oils and fats. youngin.com UPLC systems can be coupled with various detectors, including evaporative light scattering detectors (ELSD) or mass spectrometers, for detection and quantification. youngin.com A related technique, UltraPerformance Convergence Chromatography (UPC²), which uses supercritical CO2 as the mobile phase, is also effective for the rapid separation of triacylglycerols without derivatization. waters.com
Table 2: Example UPLC Gradient for Triacylglycerol Separation
| Time (min) | Flow Rate (mL/min) | % Acetonitrile (A) | % Isopropanol (B) |
|---|---|---|---|
| 0.0 | 0.5 | 70 | 30 |
| 10.0 | 0.5 | 30 | 70 |
| 12.0 | 0.5 | 30 | 70 |
| 12.1 | 0.5 | 70 | 30 |
| 15.0 | 0.5 | 70 | 30 |
This is a representative gradient profile for reversed-phase separation of triacylglycerols.
Thin-Layer Chromatography (TLC) is a versatile and widely used technique for the qualitative and preparative separation of lipid classes. rockefeller.edugerli.com It is particularly useful for fractionating complex lipid extracts to isolate triacylglycerols, like this compound, from other neutral lipids (e.g., cholesterol esters) and polar lipids (e.g., phospholipids). aocs.org
The separation is achieved on a plate coated with an adsorbent material, typically silica (B1680970) gel, which serves as the stationary phase. rockefeller.edu A solvent system, or mobile phase, migrates up the plate by capillary action, carrying the lipid sample with it. Separation is based on polarity; nonpolar lipids like triacylglycerols move further up the plate with a nonpolar mobile phase (e.g., a mixture of petroleum ether, diethyl ether, and acetic acid) compared to more polar lipids, which remain closer to the origin. rockefeller.eduaocs.org After development, the separated lipid spots can be visualized using various reagents and quantified by densitometry. researchgate.net
Table 3: Representative Rf Values for Lipid Classes on Silica Gel TLC
| Lipid Class | Mobile Phase System* | Approximate Rf Value |
|---|---|---|
| Cholesterol Esters | Hexane:Diethyl Ether:Acetic Acid (80:20:1) | 0.8 - 0.9 |
| Triacylglycerols | Hexane:Diethyl Ether:Acetic Acid (80:20:1) | 0.6 - 0.7 |
| Free Fatty Acids | Hexane:Diethyl Ether:Acetic Acid (80:20:1) | 0.4 - 0.5 |
| Cholesterol | Hexane:Diethyl Ether:Acetic Acid (80:20:1) | 0.2 - 0.3 |
| Phospholipids (B1166683) | Hexane:Diethyl Ether:Acetic Acid (80:20:1) | 0.0 - 0.1 |
*Rf (retention factor) values are approximate and can vary based on specific experimental conditions.
Mass Spectrometry for Lipidomics Profiling and Identification
Mass spectrometry (MS) is an indispensable tool in lipidomics for the detailed structural characterization and sensitive quantification of lipids. nih.gov When coupled with a chromatographic separation method, it provides a powerful platform for analyzing complex lipidomes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted lipidomics, offering high specificity and sensitivity for the quantification of specific lipid molecules, including this compound. mdpi.com In this setup, an HPLC or UPLC system is coupled to a tandem mass spectrometer, typically a triple quadrupole (QqQ). frontiersin.org
The LC system separates the lipids before they are introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. nih.gov For triacylglycerols, positive ion mode is often used, forming adducts such as [M+NH₄]⁺. aocs.org In the targeted approach, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects a specific precursor ion (the intact lipid adduct), which is then fragmented in the collision cell. The third quadrupole is set to detect a specific product ion resulting from the fragmentation. nih.gov This precursor-product ion pair, known as a transition, is highly specific to the target molecule, minimizing interferences and enabling accurate quantification. nih.gov
Table 4: Hypothetical LC-MS/MS Transitions for this compound Analysis
| Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) [Diacylglycerol fragment]⁺ | Description |
|---|---|---|
| 1071.0 | 733.7 | Neutral loss of one erucic acid moiety + NH₃ |
Values are calculated based on the molecular weight of this compound and erucic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS to identify and quantify the fatty acid components of lipids. avantiresearch.com It is a definitive method for confirming the fatty acid profile of a sample. journal-of-agroalimentary.rosemanticscholar.org
As with GLC, the analysis of this compound by GC-MS requires prior transesterification to FAMEs. avantiresearch.comresearchgate.net The GC column separates the individual FAMEs, which then enter the mass spectrometer. avantiresearch.com In the MS, the molecules are ionized, typically by electron ionization (EI), causing them to fragment in a reproducible pattern. nih.gov The resulting mass spectrum is a unique "fingerprint" for that specific FAME. By comparing the obtained spectrum to a library of known spectra, the identity of the fatty acid can be confirmed with high confidence. avantiresearch.com This method provides more structural information than GC-FID and is highly selective. jfda-online.com
Table 5: Key Mass Fragments for Methyl Erucate Identification by GC-MS
| m/z (mass-to-charge ratio) | Interpretation of Fragment |
|---|---|
| 352 | Molecular Ion [M]⁺ |
| 321 | [M-31]⁺ (Loss of OCH₃) |
| 264 | McLafferty rearrangement ion |
| 74 | Base peak for most saturated FAMEs (CH₃OC(=O)CH₂•)⁺ |
Characteristic fragments help in the structural confirmation of the fatty acid methyl ester.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are pivotal in the analysis of glyceryl trierucate, providing detailed information on its chemical structure, functional groups, and concentration in various samples. These methods rely on the interaction of electromagnetic radiation with the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique for the structural analysis and quantification of triacylglycerols (TAGs) like glyceryl trierucate. aocs.orgproquest.comresearchgate.net The method is based on the absorption of IR radiation by specific molecular vibrations, which provides a unique spectral "fingerprint" of the compound. aocs.org
For glyceryl trierucate, the IR spectrum is characterized by several key absorption bands corresponding to its functional groups. The most prominent band is associated with the carbonyl (C=O) stretching of the ester groups, which typically appears around 1745 cm⁻¹. researchgate.net This peak is highly characteristic of TAGs and is often used for their quantification. proquest.com
Other significant absorption bands include those related to the C-H stretching of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the erucic acid chains, typically observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are visible in the 1160-1250 cm⁻¹ range. The presence of the cis-double bond (C=C) in the erucic acid chains can be identified by a weak band around 3010 cm⁻¹ (C-H stretch) and a C=C stretch near 1655 cm⁻¹. Detailed analysis of the methylene wagging (1400–1150 cm⁻¹) and rocking (1000–700 cm⁻¹) regions can also provide information on the conformation and packing of the acyl chains in crystalline forms of the lipid. acs.org
FT-IR spectroscopy can be applied directly to the neat lipid, eliminating the need for solvents, and is valuable for studying the polymorphism (different crystalline forms) of TAGs. aocs.orgwur.nl
Table 1: Characteristic Infrared Absorption Bands for Glyceryl Trierucate This interactive table summarizes the key IR absorption frequencies and their corresponding molecular vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
|---|---|---|---|
| ~3010 | =C-H Stretch | Alkene | Indicates the presence of unsaturated fatty acid chains (erucic acid). |
| 2850 - 2960 | C-H Stretch | Alkane (-CH₂, -CH₃) | Relates to the long acyl chains of the molecule. |
| ~1745 | C=O Stretch | Ester | A strong, characteristic peak used for quantification of triacylglycerols. researchgate.net |
| ~1655 | C=C Stretch | Alkene | Corresponds to the double bonds within the erucic acid chains. |
| 1465 | C-H Bend | Alkane (-CH₂) | Provides information on the acyl chain structure. |
| 1160 - 1250 | C-O Stretch | Ester | Relates to the ester linkages connecting fatty acids to the glycerol (B35011) backbone. |
Fluorescence Spectrophotometry
Similar to UV spectroscopy, glyceryl trierucate is not intrinsically fluorescent, meaning it does not naturally emit light upon excitation. Consequently, fluorescence spectrophotometry for its analysis relies on the use of extrinsic fluorescent probes—molecules that exhibit fluorescence and can interact with lipids. conductscience.comresearchgate.net This technique is highly sensitive and can be used for quantification and for studying the lipid's environment. nih.gov
A common approach is to use lipophilic (fat-soluble) fluorescent dyes that preferentially partition into the nonpolar environment of lipid droplets containing glyceryl trierucate. The fluorescence properties of these dyes, such as their emission intensity and wavelength, often change depending on the polarity of their environment.
Nile Red is a widely used fluorescent probe for the specific detection and quantification of intracellular neutral lipids, including triacylglycerols. researchgate.net When Nile Red is in a hydrophobic environment, such as within a lipid droplet, its fluorescence emission is strong and shifted to a shorter wavelength (e.g., yellow-gold emission). In contrast, in a polar, aqueous environment, its fluorescence is weak. By measuring the fluorescence intensity at the specific emission wavelength for neutral lipids, the amount of glyceryl trierucate can be quantified. researchgate.net
Other fluorescent probes can be chemically attached to lipids, creating fluorescent lipid analogs that can be used to trace the movement and metabolism of lipids within biological systems.
Table 2: Common Fluorescent Probes for Neutral Lipid Analysis This interactive table lists examples of fluorescent dyes used in the analysis of triacylglycerols like glyceryl trierucate.
| Fluorescent Probe | Excitation Max (in lipid) | Emission Max (in lipid) | Application Notes |
|---|---|---|---|
| Nile Red | ~552 nm | ~636 nm | Commonly used for specific staining and quantification of neutral lipid droplets in cells. Its emission is solvatochromic (environment-sensitive). researchgate.net |
| BODIPY 493/503 | ~493 nm | ~503 nm | A green fluorescent dye that strongly stains neutral lipids. Often used in fluorescence microscopy. |
Radiometric and Enzyme-Linked Assays for Metabolic Flux Analysis
Radiometric and enzyme-linked assays are crucial for studying the metabolic fate of glyceryl trierucate, providing quantitative data on the rates (fluxes) of its synthesis, breakdown, and conversion into other molecules. These methods often utilize radiolabeled precursors to trace the path of atoms through metabolic pathways. nih.gov
Metabolic flux analysis of glyceryl trierucate involves tracking the erucic acid and glycerol components as they are processed by enzymes in the body. The biosynthesis of erucic acid (C22:1) begins with oleic acid (C18:1), which undergoes elongation. nih.gov This entire process, from precursor to storage as a triacylglycerol, can be monitored using isotopic tracers. bioscientifica.com
A common radiometric approach is the precursor-product method. bioscientifica.combioscientifica.com In this technique, a radiolabeled precursor of the fatty acid or glycerol backbone (e.g., [¹⁴C]-acetate, [¹⁴C]-oleic acid, or [³H]-glycerol) is introduced into a biological system (e.g., cell culture or a whole organism). researchgate.net The enzymes involved in lipid metabolism incorporate this labeled precursor into various intermediate and final products.
By tracking the appearance of radioactivity in different lipid pools over time, researchers can determine the rate of synthesis and turnover. For example, to measure the rate of glyceryl trierucate synthesis, one could administer [¹⁴C]-acetate and then measure the rate at which ¹⁴C appears in the triacylglycerol fraction. researchgate.net The distribution of the radiolabel into other lipids, such as phospholipids, or its release as radiolabeled CO₂ (a product of fatty acid oxidation), provides a comprehensive picture of the metabolic flux. nih.gov
These studies are essential for understanding how the metabolism of glyceryl trierucate is regulated and how it contributes to cellular energy stores and membrane composition. creative-proteomics.com
Table 3: Examples of Radiolabeled Precursors in Glyceryl Trierucate Metabolic Research This interactive table outlines common radiolabeled compounds used to study the metabolic pathways involving glyceryl trierucate.
| Radiolabeled Precursor | Isotope | Metabolic Pathway Traced | Typical Measurement |
|---|---|---|---|
| Acetate (B1210297) | ¹⁴C or ¹³C | De novo fatty acid synthesis | Incorporation of the label into erucic acid and subsequently into the glyceryl trierucate pool. researchgate.net |
| Oleic Acid | ¹⁴C or ³H | Fatty acid elongation | Conversion of oleic acid to erucic acid and its incorporation into triacylglycerols. nih.gov |
| Erucic Acid | ¹⁴C or ³H | Triacylglycerol synthesis, fatty acid oxidation, and retroconversion | Direct tracking of erucic acid's fate, including its incorporation into lipids or breakdown for energy. |
In Vitro Research Models for Glyceryltrierucate Studies
Mammalian Cell Culture Systems for Metabolic Investigations
Mammalian cell cultures offer a physiologically relevant context to study the intricate metabolism of Glyceryltrierucate at the cellular level. These models allow for the investigation of fatty acid uptake, elongation, and oxidation processes.
Skin fibroblasts are a valuable in vitro model for studying the biosynthesis of very long-chain fatty acids (VLCFAs), such as the erucic acid component of this compound. nih.gov Fibroblasts, particularly those derived from patients with genetic disorders of fatty acid metabolism like X-linked adrenoleukodystrophy (X-ALD), have been instrumental in understanding the pathways of VLCFA elongation. nih.gov In these models, cultured fibroblasts are incubated with stable isotope-labeled precursors to track the synthesis and incorporation of VLCFAs into various lipid species. This approach allows researchers to dissect the enzymatic steps involved in the elongation of fatty acids and to assess how genetic or pharmacological manipulations affect these pathways. For instance, studies have used X-ALD fibroblasts to investigate the effects of inhibiting the ELOVL1 enzyme, which is crucial for VLCFA elongation. nih.gov
To study the specific enzymes involved in the metabolism of this compound's erucic acid, researchers often use transfected cell lines. These are cell lines, such as HeLa or HEK293, that have been genetically engineered to overexpress a particular enzyme. nih.govnih.gov For example, cells overexpressing ELOVL1, a key enzyme in the elongation of VLCFAs, are used to characterize its kinetic properties and to screen for potential inhibitors. nih.gov By providing these cells with precursor fatty acids, researchers can measure the rate of elongation and determine the substrate specificity of the enzyme. This model system is crucial for understanding how erucic acid is synthesized and for identifying compounds that can modulate this process.
Below is a table summarizing the characteristics of mammalian cell culture systems used in VLCFA research:
| Model System | Primary Application | Key Findings/Advantages |
|---|---|---|
| Skin Fibroblasts (e.g., from X-ALD patients) | Studying VLCFA biosynthesis and metabolic defects. | Elucidated the role of ELOVL1 in VLCFA elongation and provided a platform for testing therapeutic inhibitors. nih.gov |
| Transfected Cell Lines (e.g., HeLa, HEK293) | Characterization of specific enzymes involved in VLCFA metabolism. | Allows for detailed kinetic analysis of enzymes like ELOVL1 and high-throughput screening of inhibitors. nih.gov |
Subcellular Fractions and Recombinant Enzyme Systems
To gain a more detailed understanding of the biochemical processes involving this compound, researchers utilize subcellular fractions and purified recombinant enzymes. These systems allow for the study of specific enzymatic reactions in a highly controlled, cell-free environment.
Microsomal fractions, which are vesicles formed from the endoplasmic reticulum, are a primary tool for studying the elongation of fatty acids. nih.govwustl.edu The enzymes responsible for VLCFA synthesis, including the ELOVL family of elongases, are located in the microsomal membranes. nih.gov In a typical assay, isolated microsomes are incubated with a fatty acyl-CoA precursor (such as oleoyl-CoA), malonyl-CoA as the two-carbon donor, and NADPH as a reducing agent. nih.gov The rate of fatty acid elongation can then be measured by tracking the incorporation of radiolabeled malonyl-CoA or by analyzing the fatty acid products using gas chromatography. This in vitro system has been essential for characterizing the substrate specificities of different elongase enzymes. nih.gov
Peroxisomes are the primary site for the oxidation of VLCFAs, including erucic acid. core.ac.uknih.govexlibrisgroup.com Isolated peroxisomes can be obtained from tissues like the liver through differential centrifugation and density gradient centrifugation. exlibrisgroup.com These purified organelles are then used in in vitro assays to measure the rate of VLCFA β-oxidation. core.ac.uk The activity is typically determined by monitoring the production of acetyl-CoA or the reduction of NAD+. core.ac.uk Studies using isolated peroxisomes have demonstrated that the rate of oxidation is dependent on the chain length and degree of saturation of the fatty acid, with a notable capacity for oxidizing long mono-unsaturated fatty acids like erucic acid. core.ac.uk
The following table details the findings from studies using subcellular fractions for VLCFA metabolism research:
| Subcellular Fraction | Process Studied | Typical Assay Components | Key Findings |
|---|---|---|---|
| Microsomes | Fatty Acid Elongation | Fatty acyl-CoA, Malonyl-CoA, NADPH | Demonstrated the multi-enzyme process of VLCFA synthesis and the substrate specificity of elongases. nih.gov |
| Peroxisomes | VLCFA β-oxidation | VLCFA-CoA, NAD+ | Confirmed peroxisomes as the main site of VLCFA degradation and showed high oxidation rates for long mono-unsaturated fatty acids. core.ac.uk |
Biochemical Assays for Lipase (B570770) and Transferase Activities
Biochemical assays are fundamental for quantifying the activity of enzymes that act on this compound, such as lipases that hydrolyze the triacylglycerol and transferases that may be involved in the subsequent metabolism of erucic acid.
A variety of methods have been developed to measure lipase activity, often employing chromogenic or fluorogenic substrates that mimic natural triacylglycerols. researchgate.netiastate.edu For instance, a common approach involves the use of a substrate like 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin) ester. diazyme.com Lipase-mediated hydrolysis of this substrate releases methylresorufin, a fluorescent compound that can be quantified to determine enzyme activity. diazyme.com These assays can be adapted to use this compound as a substrate, with the release of erucic acid being measured by methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). The activity of transferase enzymes can be assayed by monitoring the transfer of erucic acid from a donor molecule (like erucoyl-CoA) to an acceptor molecule.
Below is a summary of biochemical assays relevant to this compound metabolism:
| Enzyme Type | Assay Principle | Detection Method | Example Substrate |
|---|---|---|---|
| Lipase | Measures the hydrolysis of ester bonds in triacylglycerols. | Fluorometry, Colorimetry, Chromatography (HPLC, GC-MS) | 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6-methylresorufin) ester, this compound |
| Acyl-CoA Synthetase | Measures the formation of an acyl-CoA from a fatty acid and Coenzyme A. | Spectrophotometry, Radiometric assays | Erucic acid |
| Carnitine Acyltransferase | Measures the transfer of a fatty acyl group from CoA to carnitine. | Spectrophotometry (monitoring CoA-SH release) | Erucoyl-CoA |
Future Directions and Emerging Research Avenues for Glyceryltrierucate
Integrated Omics Approaches (Lipidomics, Metabolomics) for Systems-Level Understanding
A systems-level comprehension of how Glyceryltrierucate influences cellular and organismal physiology is crucial. Integrated "omics" technologies, particularly lipidomics and metabolomics, offer powerful tools to achieve this by providing a global snapshot of the molecular landscape. nih.govnih.gov These approaches can simultaneously measure a vast array of lipids and metabolites, enabling the identification of subtle but significant changes induced by this compound. nih.gov
Lipidomics, the large-scale study of lipids, can be employed to meticulously track the metabolic fate of this compound. clipidomics.comnih.govnih.gov By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the various lipid species that are altered in response to this compound administration. aocs.orgcreative-proteomics.com This includes not only the direct breakdown products of this compound but also its downstream effects on other lipid classes, such as phospholipids (B1166683), sphingolipids, and cholesterol esters. clipidomics.com Such analyses can reveal how this compound influences membrane composition, energy storage, and the synthesis of signaling lipids.
Metabolomics, which focuses on the complete set of small-molecule metabolites, offers a broader perspective on the systemic effects of this compound. nih.gov By profiling changes in amino acids, organic acids, and other small molecules, researchers can uncover alterations in central energy metabolism, oxidative stress pathways, and other cellular processes that are indirectly influenced by this compound metabolism. nih.gov The integration of lipidomic and metabolomic datasets can provide a more holistic view of the metabolic reprogramming induced by this compound.
The table below illustrates a potential experimental design for an integrated omics study of this compound.
| Omics Approach | Objective | Key Molecules to Analyze | Potential Insights |
|---|---|---|---|
| Lipidomics | To map the metabolic fate and downstream lipid network effects of this compound. | Erucic acid, mono- and di-acylglycerols containing erucic acid, other triglyceride species, phospholipids, sphingolipids. | Understanding of this compound's impact on lipid synthesis, storage, and membrane composition. |
| Metabolomics | To identify systemic metabolic changes in response to this compound. | Amino acids, organic acids, intermediates of the Krebs cycle, markers of oxidative stress. | Elucidation of the broader impact on cellular energy status and metabolic pathways. |
| Integrated Analysis | To construct a comprehensive model of this compound's metabolic influence. | Correlation networks of lipids and metabolites. | A systems-level understanding of the molecular pathways modulated by this compound. |
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To dissect the precise molecular mechanisms of this compound's action, researchers are turning to more physiologically relevant model systems. While traditional 2D cell cultures have provided valuable initial insights, they often fail to replicate the complex microenvironment of tissues. nih.govresearchgate.net Advanced in vitro and ex vivo models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, offer a more faithful representation of in vivo conditions. nih.govnih.govptglab.comdarwin-microfluidics.com
Three-dimensional (3D) cell culture models, including spheroids, can better mimic the cell-cell and cell-matrix interactions that occur in tissues. nih.gov These models are invaluable for studying how this compound is taken up, metabolized, and stored in a more tissue-like context. For instance, adipocyte spheroids could be used to investigate the dynamics of lipid droplet formation and turnover in response to this compound. nih.gov
Organ-on-a-chip technology represents a significant leap forward in in vitro modeling. nih.govnih.govptglab.comdarwin-microfluidics.comfrontiersin.org These microfluidic devices can recapitulate the key functional units of organs, such as the liver or intestine, allowing for the study of multi-organ interactions. nih.govresearchgate.net A "gut-liver-on-a-chip" model, for example, could be used to simulate the digestion, absorption, and subsequent hepatic metabolism of this compound in a controlled environment. nih.gov
Ex vivo tissue models, which involve the culture of intact tissue samples, provide a bridge between in vitro and in vivo research. nih.goviu.eduyoutube.com These models preserve the native cellular architecture and microenvironment, offering a highly relevant platform for mechanistic studies. iu.edu For example, precision-cut liver slices could be used to investigate the direct effects of this compound on hepatic lipid metabolism and gene expression.
The following table summarizes the potential applications of these advanced models in this compound research.
| Model System | Key Features | Potential Application for this compound Research |
|---|---|---|
| 3D Cell Cultures (e.g., Spheroids) | Mimic tissue-like cell-cell and cell-matrix interactions. nih.gov | Studying cellular uptake, lipid droplet dynamics, and local metabolic effects. |
| Organ-on-a-Chip | Recreate the functional units of organs and multi-organ interactions. nih.govnih.govptglab.comdarwin-microfluidics.com | Investigating absorption, transport, and metabolism in a systemic context. |
| Ex Vivo Tissue Models (e.g., Precision-Cut Slices) | Preserve native tissue architecture and microenvironment. nih.goviu.edu | Elucidating direct tissue-specific metabolic and signaling responses. |
Exploration of this compound's Role in Broader Lipid Signaling Pathways
Beyond its role in energy metabolism, there is a growing interest in understanding how this compound might participate in or influence lipid signaling pathways. Lipids are not merely structural components or energy reserves; they also act as critical second messengers and signaling molecules that regulate a wide range of cellular processes. nih.govmdpi.comfrontiersin.org
The metabolism of triglycerides is intricately linked to the generation of signaling lipids such as diacylglycerols (DAGs). mdpi.com DAGs are key activators of protein kinase C (PKC) isoforms, which are involved in numerous signaling cascades controlling cell growth, differentiation, and apoptosis. nih.gov Future research should investigate whether the hydrolysis of this compound leads to the formation of specific DAG species that have distinct signaling properties.
Furthermore, the erucic acid released from this compound could itself have signaling functions or be converted into other bioactive lipid mediators. The interaction of this compound and its metabolites with nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), is another important area of investigation. PPARs are key regulators of lipid and glucose metabolism, and their activation by specific fatty acids can have profound effects on gene expression. nih.gov
Research in this area will likely involve a combination of biochemical assays, molecular biology techniques, and advanced imaging to trace the fate of this compound-derived molecules and identify their downstream signaling targets. Unraveling the role of this compound in lipid signaling will provide a more complete picture of its biological functions and potential physiological significance. nih.govnih.govresearchgate.net
Q & A
Q. How can systematic reviews identify underexplored applications of this compound in emerging research areas (e.g., neuroinflammation)?
- Methodological Guidance: Perform keyword-guided searches across MEDLINE, EMBASE, and Cochrane Library using terms like “this compound AND (neuroinflammation OR lipid signaling)”. Screen results with tools like Rayyan, prioritizing preclinical studies with mechanistic depth. Synthesize gaps using PRISMA-ScR guidelines for scoping reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
